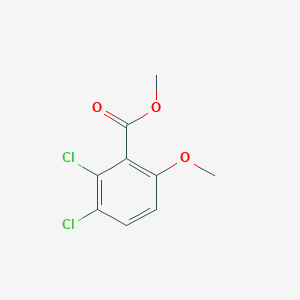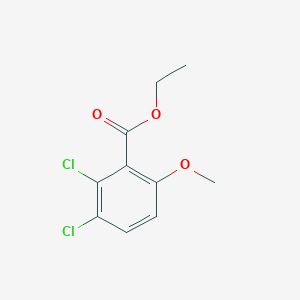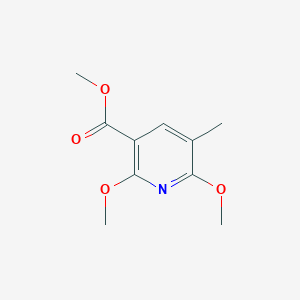
Perfluoroisobutanamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoroisobutaneamide (also known as PFIB, or 95% PFIB) is a synthetic fluorinated organic compound that has a wide range of applications in scientific research. It is a colorless, odorless, and non-flammable liquid with a low boiling point. PFIB is used in a variety of experiments and research applications, including as a solvent, a surfactant, a lubricant, and a protective agent. It has also been used in the production of polymers, dye-sensitized solar cells, and drug delivery systems.
Applications De Recherche Scientifique
PFIB has a variety of applications in scientific research, including as a solvent, a surfactant, a lubricant, and a protective agent. It has been used in the production of polymers, dye-sensitized solar cells, and drug delivery systems. PFIB is also used as a reaction medium, a reagent, and a coating material. It has been used in the synthesis of a variety of compounds, including fluorinated compounds, carboxylic acids, and amines. It is also used to study the properties of materials such as polymers, ceramics, and metals.
Mécanisme D'action
The mechanism of action of PFIB is not fully understood. However, it is believed that PFIB is able to interact with surfaces of materials and form a protective layer. This layer is believed to reduce the surface energy of the material and prevent its oxidation. In addition, PFIB is thought to be able to act as a surfactant, allowing materials to be more easily dispersed in a solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFIB are not well understood. However, studies have shown that PFIB is not toxic when ingested in small amounts. It is also not known to have any mutagenic or carcinogenic effects. In addition, PFIB has been found to be non-irritating to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using PFIB in lab experiments is that it is a non-flammable and non-toxic compound. It is also relatively inexpensive and can be easily synthesized. However, there are some limitations to using PFIB in lab experiments. For example, it has limited solubility in water and other organic solvents, and it is not as stable as other fluorinated compounds.
Orientations Futures
There are a number of potential future directions for the use of PFIB in scientific research. For example, it could be used to develop more efficient and cost-effective methods for the synthesis of fluorinated compounds. It could also be used to improve the properties of polymers and other materials. In addition, it could be used to study the biochemical and physiological effects of fluorinated compounds. Finally, PFIB could be used to develop more efficient and cost-effective methods for drug delivery systems.
Méthodes De Synthèse
PFIB can be synthesized through a two-step process. The first step involves the reaction of trifluoroacetic anhydride (TFA) with 2-bromo-2,3,3,3-tetrafluoropropene (BTP) to form 2-bromo-2,3,3,3-tetrafluoropropane-1-sulfonyl fluoride (BTPF). This reaction is carried out in the presence of a base such as sodium carbonate. The second step involves the reaction of BTPF with sodium hydroxide to form PFIB. The reaction is carried out in anhydrous conditions and at a temperature of around 100°C.
Propriétés
IUPAC Name |
2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F7NO/c5-2(1(12)13,3(6,7)8)4(9,10)11/h(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYAKVNIRRRJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896309 |
Source


|
| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
662-20-4 |
Source


|
| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














